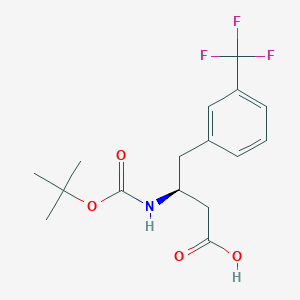

(S)-3-((叔丁氧羰基)氨基)-4-(3-(三氟甲基)苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

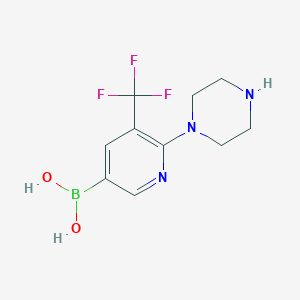

The compound (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a derivative of phenylalanine, which is a naturally occurring amino acid. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amino functionality during reactions that might affect it.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds and metal-catalyzed reactions, specifically with silver trifluoroacetate . The process includes the formation of a diazo ketone, which is a potential explosive, indicating that the synthesis requires careful handling due to the use of hazardous reagents like diazomethane .

Molecular Structure Analysis

While the specific molecular structure analysis of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is not provided, the structure can be inferred from the name. It contains a phenyl ring substituted with a trifluoromethyl group, a butanoic acid backbone, and an amino group protected by a Boc group.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include acylation, carbamate formation, and rearrangements. The use of ethyl chloroformate and triethylamine in the synthesis suggests that acylation reactions are key steps in the process . The formation of carbamates is also a critical reaction, as it relates to the protection of the amino group .

Physical and Chemical Properties Analysis

Relevant Case Studies

A related case study involves the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid . This process includes several steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound . This case study demonstrates the complexity and multi-step nature of synthesizing compounds with Boc-protected amino groups and may provide insights into the synthesis of similar compounds like (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid.

科学研究应用

保护基团的选择性去除

(S)-3-((叔丁氧羰基)氨基)-4-(3-(三氟甲基)苯基)丁酸参与叔丁氧羰基保护基的选择性去除,这是肽合成中的关键步骤。Bodanszky 和 Bodanszky (2009) 描述了通过三氟乙酸选择性去除叔丁氧羰基保护基,该过程通过用乙酸或苯酚和对甲酚的混合物稀释来改善,以抑制氨基酸侧链的烷基化 (Bodanszky & Bodanszky, 2009)。

药效团制备中的不对称氢化

该化合物是通过不对称氢化烯胺酯合成的,该方法由 Kubryk 和 Hansen (2006) 开发。该过程在药效团的制备中起着至关重要的作用,药效团是药物设计中必不可少的分子框架 (Kubryk & Hansen, 2006)。

N-叔丁氧羰基化中的高效催化剂

Heydari 等人 (2007) 已经证明该化合物在使用 H3PW12O40 作为催化剂的胺的 N-叔丁氧羰基化中的相关性。该过程对于商业生产 N-叔丁氧羰基氨基酸具有重要意义,N-叔丁氧羰基氨基酸在肽合成过程中对消旋化具有抵抗力 (Heydari et al., 2007)。

在肽合成和结构分析中的作用

Linder、Steurer 和 Podlech (2003) 及其他人强调了该化合物在有机合成中的重要性,特别是在肽的形成和分子结构的分析中 (Linder, Steurer, & Podlech, 2003)。

在肽 α-羧酰胺的固相合成中的应用

Gaehde 和 Matsueda (2009) 研究了叔丁氧羰基氨基甲基(α-苯基)苯氧基乙酸的合成,作为肽 α-羧酰胺固相合成的载体。他们的研究阐明了该载体的制备及其稳定性,证明了它适用于肽合成 (Gaehde & Matsueda, 2009)。

结构研究和构象分析

Jankowska 等人 (2002) 和 Kozioł 等人 (2001) 的研究深入探讨了涉及 (S)-3-((叔丁氧羰基)氨基)-4-(3-(三氟甲基)苯基)丁酸的化合物的结构方面。这些研究提供了对肽构象以及保护基在稳定这些结构中的作用的见解 (Jankowska et al., 2002), (Kozioł et al., 2001)。

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUJVGXTABSYTK-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)